molecular formula C14H18FNO2 B2552702 Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 2248257-34-1

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B2552702
CAS No.: 2248257-34-1
M. Wt: 251.301
InChI Key: QYHHTZIXWHFMQX-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 7th position, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: More saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Tert-butyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Tert-butyl 7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-6,12,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHHTZIXWHFMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(CN1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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